Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate
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Overview
Description
Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonate group (P=O) bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzoyloxy and phenylamino derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy or phenylamino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or Grignard reagents.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity or interfere with cellular signaling pathways . This makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
- Diethyl phosphite
- Benzylphosphonate diesters
- Phenylphosphonate derivatives
Comparison: Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate is unique due to its specific combination of benzoyloxy and phenylamino groups, which confer distinct chemical and biological properties. Compared to other phosphonates, it may exhibit enhanced antimicrobial activity and different reactivity patterns in organic synthesis .
Properties
CAS No. |
61211-79-8 |
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Molecular Formula |
C19H24NO5P |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[N-(2-diethoxyphosphorylethyl)anilino] benzoate |
InChI |
InChI=1S/C19H24NO5P/c1-3-23-26(22,24-4-2)16-15-20(18-13-9-6-10-14-18)25-19(21)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
RTQUHCWCKZAVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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